Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate
Description
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a chemical compound known for its unique structural properties and versatility in various scientific research fields. This compound features a pyrrole ring substituted with amino, phenyl, and diethyl ester groups, making it a valuable tool in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBEFQWRSDWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Pyrrole Ring Formation
Cyclocondensation reactions enable direct construction of the pyrrole ring with pre-installed substituents. The Zav’yalov pyrrole synthesis, revisited in recent studies, employs enamino malonates or acrylonitriles as precursors. For example, diethyl 2-(1-carboxyalkylaminomethylene)malonates cyclize under acylative conditions to form 4-acetoxypyrrole-3-carboxylates. Adapting this method, diethyl 2-(1-carboxybenzylaminomethylene)malonate undergoes cyclization in acetic anhydride to yield the 1-phenylpyrrole scaffold. The reaction proceeds via a 1,3-oxazolium-5-olate (münchnone) intermediate, with subsequent decarboxylation and aromatization.
Optimization Insights :
- Temperature : Reactions performed at 80–100°C enhance cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Yields : 60–75% for 1-phenyl derivatives, with purity confirmed by $$ ^1H $$ NMR.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura reaction introduces aryl groups to prefunctionalized pyrroles. In one protocol, a bis-triflate pyrrole intermediate (e.g., diethyl 3-amino-2,4-bis(trifluoromethanesulfonyloxy)pyrrole-2,4-dicarboxylate) reacts with phenylboronic acid in the presence of Pd(PPh$$3$$)$$4$$. This method ensures regioselective installation of the 1-phenyl group while preserving amino and ester functionalities.
Representative Conditions :
Post-reaction purification via silica gel chromatography affords the target compound with >95% purity (HRMS validation).
Solid-Phase Synthesis for Parallel Library Generation
Solid-phase methods enable high-throughput synthesis of pyrrole derivatives. Wang resin-bound 4-oxo-N-(9-phenylfluorenyl)prolinate serves as a versatile precursor. Sequential treatment with benzylamine and trichloroacetyl chloride installs the 3-amino and 2,4-dicarboxylate groups, respectively. Cleavage with sodium methoxide releases the final product.
Stepwise Protocol :
- Resin Functionalization : Wang bromide resin reacts with (2S,4R)-4-hydroxy-N-(PhF)prolinate.
- Oxidation : Pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone.
- Amine Conjugation : Benzylamine introduces the 3-amino group via nucleophilic attack.
- Acylation : Trichloroacetyl chloride forms the 2,4-dicarboxylate esters.
- Cleavage : 0.5 M NaOMe/MeOH liberates the product (82–94% yield).
This method’s modularity supports diversification at the 1-position by varying arylboronic acids during resin activation.
Functionalization of Preformed Pyrrole Cores
Post-synthetic modification of diethyl 3-aminopyrrole-2,4-dicarboxylate offers a late-stage route to 1-phenyl derivatives. Electrophilic substitution at the pyrrole nitrogen is achieved via deprotonation with NaH, followed by reaction with iodobenzene.
Reaction Scheme :
$$
\text{Diethyl 3-aminopyrrole-2,4-dicarboxylate} + \text{PhI} \xrightarrow{\text{NaH, DMF}} \text{Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate}
$$
Key Observations :
- Regioselectivity : N-substitution predominates over C-substitution under anhydrous conditions.
- Yield : 55–60% after recrystallization (ethanol/water).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
Pharmaceutical Development
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for drug development targeting cancer therapies. For instance, a study demonstrated that pyrrole derivatives could inhibit the growth of leukemia cells effectively, suggesting that this compound may share similar properties .
Antimicrobial Properties
Pyrrole compounds are known for their antimicrobial activities. This compound has been investigated for its efficacy against bacterial strains. A study on related pyrrole derivatives showed promising results against Mycobacterium tuberculosis, indicating that this compound could be explored further for its potential as an antimicrobial agent .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example, it can be utilized in the synthesis of heterocyclic compounds through cyclization reactions or as an intermediate in the preparation of biologically active molecules .
Diels-Alder Reactions
The compound can participate in Diels-Alder reactions due to its diene character, allowing it to form new carbon-carbon bonds efficiently. This property is particularly useful in synthesizing polycyclic structures that are prevalent in many natural products and pharmaceuticals .
Agricultural Chemistry
Fungicidal Activity
Pyrrole derivatives are recognized for their fungicidal properties. This compound could be developed into a fungicide due to its structural similarity to known fungicides like fludioxonil and chlorfenapyr. Research on related compounds has shown significant antifungal activity against various phytopathogenic fungi, suggesting that this compound may also exhibit similar effects .
Data Summary Table
| Application Area | Potential Use | Key Findings |
|---|---|---|
| Pharmaceutical Development | Antitumor and antimicrobial agents | Significant cytotoxicity against leukemia cells; activity against Mycobacterium tuberculosis |
| Organic Synthesis | Building block for complex molecules | Useful in synthesizing heterocycles and biologically active compounds |
| Agricultural Chemistry | Fungicide development | Promising antifungal activity against phytopathogenic fungi |
Case Studies
- Antitumor Activity Study : A series of pyrrole derivatives were synthesized and tested for their antiproliferative effects on leukemia cell lines. The study found that certain modifications to the pyrrole structure significantly enhanced cytotoxicity, providing insights into optimizing this compound for therapeutic use .
- Fungicidal Efficacy Research : In a comparative study of various phenylpyrrole analogues, this compound was evaluated alongside established fungicides. The results indicated that specific substitutions on the phenyl ring could improve antifungal activity significantly against Rhizoctonia cerealis and Sclerotinia sclerotiorum .
Mechanism of Action
The mechanism of action of Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The amino and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
- Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3-amino-1-methylpyrrole-2,4-dicarboxylate
- Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate
Comparison: this compound stands out due to its phenyl substitution, which enhances its ability to participate in aromatic interactions. This makes it more versatile in organic synthesis and potentially more active in biological assays compared to its methyl-substituted counterparts .
Biological Activity
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylhydrazine with diethyl malonate under acidic conditions. The reaction proceeds through a multi-step mechanism that includes cyclization and subsequent functionalization to yield the desired pyrrole derivative.
Antitumor Activity
This compound has shown promising antitumor activity in several studies. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that this compound inhibited the growth of human cancer cell lines with an IC50 value indicating potent activity (Table 1).
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer proliferation. It has been suggested that this compound interacts with ATP-binding sites on protein kinases, disrupting their function and leading to apoptosis in cancer cells. Molecular docking studies have confirmed binding affinities that support this mechanism.
Case Studies
- In Vitro Studies : In a series of in vitro experiments, this compound was tested on various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Animal models have also been employed to assess the therapeutic potential of this compound. In one study involving mice with induced tumors, treatment with this compound resulted in a marked reduction in tumor size compared to control groups.
Additional Biological Activities
Beyond its antitumor properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : Research has also pointed towards anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate, and what analytical data validate these methods?
- Methodology : The compound is synthesized via thiocyanation reactions using thiocyanogen chloride in acetic acid, followed by oxidation or condensation with reagents like DMFDMA (dimethylformamide dimethyl acetal). For example, thiocyanogen chloride reacts with diethyl pyrroledicarboxylate precursors under ambient conditions for 16 hours, yielding intermediates that are further oxidized with hydrogen peroxide .
- Validation : Key analytical data include:
-
1H/13C NMR : Aromatic protons appear at δ 7.3–8.2 ppm, with carbonyl carbons near 163–186 ppm .
-
Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., C: 65.41% calc. vs. 65.39% obs.) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR identifies substituent positions and confirms hydrogen/carbon environments .
- IR spectroscopy validates functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
Q. How is purity assessed during synthesis?
- Elemental analysis : Matches calculated vs. observed C, H, N content (e.g., ±0.3% tolerance) .
- Chromatography : HPLC or TLC monitors reaction progress.
- Melting point : Sharp, consistent melting ranges (e.g., 125–127°C after recrystallization) indicate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts in derivatization reactions?
- Approach :
- Temperature control : Refluxing with hydrogen peroxide (30%) oxidizes methylthio to methylsulfonyl groups efficiently .
- Solvent selection : Ethanol or acetic acid enhances solubility of intermediates .
- Catalyst screening : Acidic or basic conditions (e.g., ammonium hydroxide) precipitate pure crystals .
Q. What strategies resolve discrepancies in crystallographic data, such as conflicting unit cell parameters or hydrogen-bonding networks?
- Software tools : SHELXL refines high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds .
- Validation steps :
-
Compare multiple datasets (e.g., check for twinning or absorption errors).
-
Cross-validate hydrogen-bond distances (e.g., N–H···O = 2.8–3.0 Å) with geometric restraints .
- Example : A monoclinic structure (P21/c) with R = 0.042 was resolved using SHELXL, confirming π-stacking interactions between pyrrole and thiophene rings .
Crystallographic Parameter Value (Study 1) Value (Study 2) Reference Space group P21/c P1 Unit cell (a, b, c in Å) 8.8212, 9.0799, 21.793 8.7111, 11.5319, 11.9778
Q. How are complex NMR splitting patterns in derivatives analyzed, such as diastereotopic protons or coupling constants?
- Methodology :
- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon connectivity, resolving overlapping signals .
- Simulation tools : MestReNova or ACD/Labs predicts splitting patterns for multi-proton systems.
Q. What computational methods complement experimental data in predicting reactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
